Imidapril-d3 Hydrochloride is a deuterated analogue of Imidapril Hydrochloride, which is primarily recognized as an angiotensin-converting enzyme (ACE) inhibitor. This compound is utilized in the management of hypertension and chronic heart failure. The addition of deuterium in Imidapril-d3 enhances its stability and allows for more precise tracking in pharmacokinetic studies, making it a valuable tool in both clinical and research settings.
Imidapril-d3 Hydrochloride is classified under antihypertensive agents, specifically as an ACE inhibitor. Its chemical structure can be denoted by the formula with a molecular weight of approximately 444.92 g/mol. The compound is synthesized through various chemical processes that involve the modification of its precursor compounds.
The synthesis of Imidapril-d3 Hydrochloride can be achieved through several methodologies, including:
The molecular structure of Imidapril-d3 Hydrochloride features a complex arrangement that includes:
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl
LSLQGMMMRMDXHN-PFULSCHTSA-N
The compound exhibits chirality at several centers, contributing to its biological activity as an ACE inhibitor.
Imidapril-d3 Hydrochloride undergoes various chemical reactions during its synthesis:
Imidapril functions primarily as an ACE inhibitor by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to:
Clinical studies have demonstrated its efficacy in lowering blood pressure and improving outcomes in patients with heart failure .
Imidapril-d3 Hydrochloride exhibits several important physical and chemical properties:
These properties are crucial for ensuring stability during storage and efficacy during administration .
Imidapril-d3 Hydrochloride is primarily used in:
The compound's unique properties make it indispensable for both therapeutic applications and scientific investigations into cardiovascular health .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7